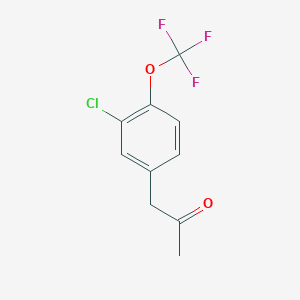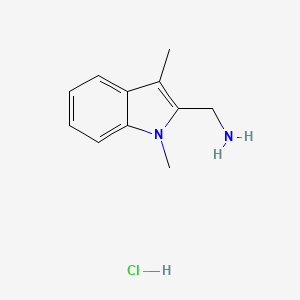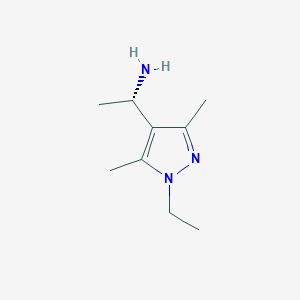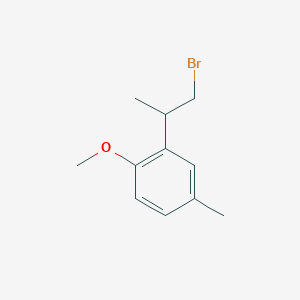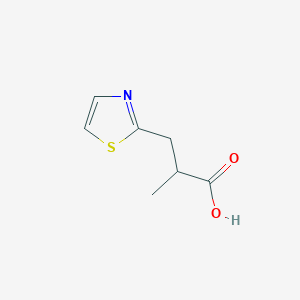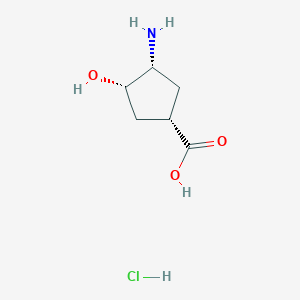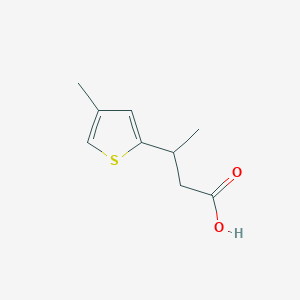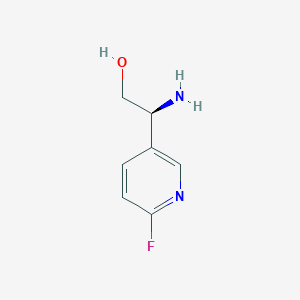
5-(Azetidin-3-yl)-2-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method is preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile employs benzylamine and a green oxidation reaction in a microchannel reactor . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-3-yl)-2-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling Reactions: Catalyzed by palladium complexes in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Yield N-oxides.
Reduction Reactions: Yield amines.
Cross-Coupling Reactions: Yield biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-2-bromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-2-bromopyridine depends on its specific applicationThe azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the bromopyridine moiety can facilitate further functionalization and optimization of the compound’s properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Contains an azetidine ring and an oxadiazole ring.
2-(Azetidin-3-yl)pyrimidine hydrochloride: Contains an azetidine ring and a pyrimidine ring.
Uniqueness
5-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both a pyridine ring and an azetidine ring, which provides a combination of reactivity and stability. The bromine atom at the 2-position of the pyridine ring allows for versatile functionalization, making it a valuable intermediate in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
Clave InChI |
OYSILEZLEKEGMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


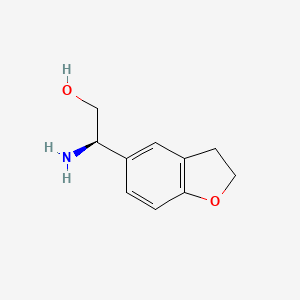

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
